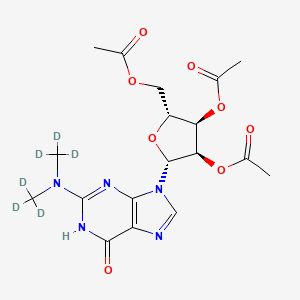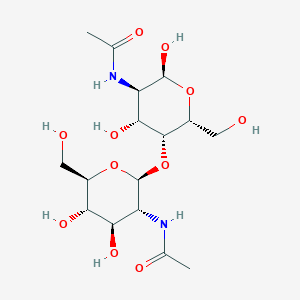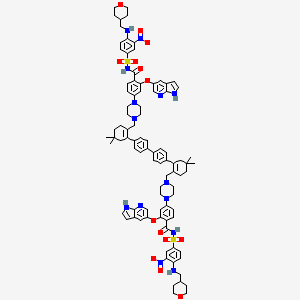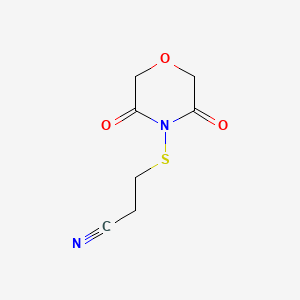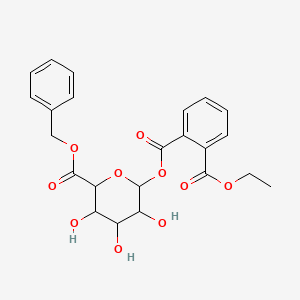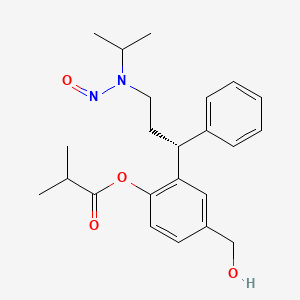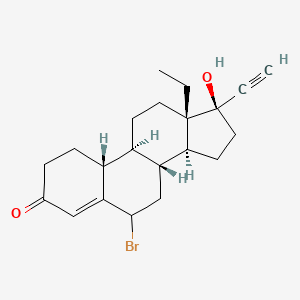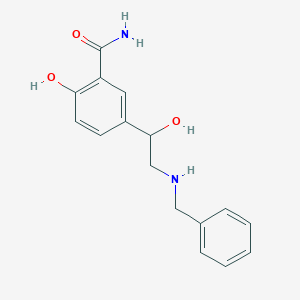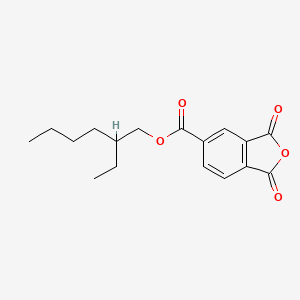
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid: is a chemical compound with the molecular formula C17H6O8 and a molecular weight of 338.22 g/mol . It is also known by its systematic name, 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- . This compound is characterized by its unique structure, which includes a fused isobenzofuran ring system with carboxylic acid and dioxo functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid can be synthesized through various organic synthesis routes. One common method involves the reaction of phthalic anhydride with glyoxylic acid under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the isobenzofuran ring system.
Industrial Production Methods: Industrial production of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid often involves large-scale batch reactions using similar synthetic routes as described above. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alcohols, amines, and thiols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and diols.
Substitution: Formation of esters, amides, and thioesters.
Aplicaciones Científicas De Investigación
Chemistry: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules that can be tested for their pharmacological properties .
Industry: In the industrial sector, 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid is used in the production of specialty chemicals, polymers, and advanced materials .
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The compound’s dioxo and carboxylic acid functionalities allow it to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity .
Comparación Con Compuestos Similares
Phthalic Anhydride: A precursor in the synthesis of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid.
Isobenzofuran-1,3-dione: A structurally related compound with similar reactivity.
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid Phenylmethyl Ester: A derivative with a phenylmethyl ester group.
Uniqueness: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid is unique due to its specific combination of dioxo and carboxylic acid functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C17H20O5 |
|---|---|
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
2-ethylhexyl 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C17H20O5/c1-3-5-6-11(4-2)10-21-15(18)12-7-8-13-14(9-12)17(20)22-16(13)19/h7-9,11H,3-6,10H2,1-2H3 |
Clave InChI |
KTOFHUJWMIMWSK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


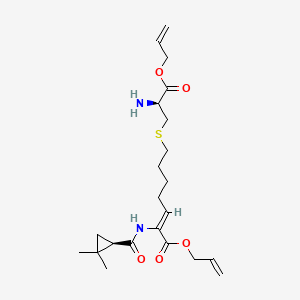
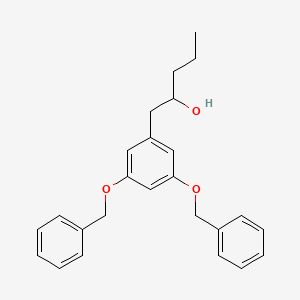
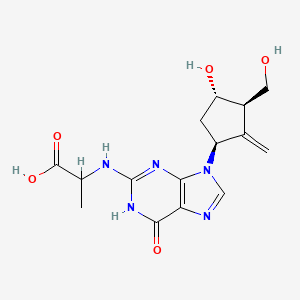
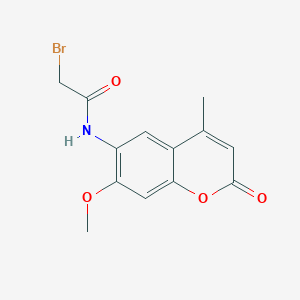

![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
